4-Amino-5,8-dichloro-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNAWSOSQSLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588916 | |
| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-04-0 | |
| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917562-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 5,8 Dichloro 2 Methylquinoline and Its Precursors
Established Synthetic Routes to 4-Amino-5,8-dichloro-2-methylquinoline
The synthesis of this compound can be envisioned through a multi-step process that commences with the construction of a suitably substituted quinoline (B57606) core, followed by the introduction of the amino group. A plausible and established route involves the initial synthesis of a 4-quinolone derivative, which is then converted to a 4-chloroquinoline (B167314) intermediate. This intermediate subsequently undergoes a nucleophilic aromatic substitution reaction to yield the final 4-aminoquinoline (B48711) product.
One potential pathway begins with the synthesis of 5,8-dichloro-2-methyl-4-quinolone. This can be followed by a chlorination step to produce 4,5,8-trichloro-2-methylquinoline (B72147). The final key step is the amination of this trichloro derivative, where the chlorine atom at the 4-position is selectively replaced by an amino group to afford this compound.
Regioselective Synthesis Strategies for Quinoline and Quinolone Derivatives
The regiochemical outcome of the quinoline synthesis is crucial for establishing the desired substitution pattern. Several classical methods can be adapted to achieve the specific 5,8-dichloro-2-methyl arrangement.
Nucleophilic Substitution Reactions in Quinoline Scaffold Assembly
While nucleophilic substitution is more commonly employed for functionalizing a pre-formed quinoline ring, its principles can be relevant in the strategic assembly of the scaffold. For instance, the Conrad-Limpach reaction provides a reliable method for synthesizing 4-quinolones. This reaction involves the condensation of an aniline (B41778) with a β-ketoester. To obtain the desired 5,8-dichloro substitution, 2,5-dichloroaniline (B50420) would be the appropriate starting aniline. The reaction with ethyl acetoacetate (B1235776) would then lead to the formation of the corresponding β-anilinoacrylate, which upon thermal cyclization, would yield 5,8-dichloro-2-methyl-4-quinolone. The regioselectivity of the cyclization is directed by the initial condensation step.
Cyclization and Other Functional Group Interconversion Approaches
The Camps cyclization is another valuable method for the synthesis of substituted quinolones. This acid-catalyzed reaction involves the cyclization of an o-acylaminoacetophenone. To apply this to the target molecule, one would need to prepare N-(2-acetyl-4,7-dichlorophenyl)acetamide. The subsequent intramolecular condensation would furnish the 5,8-dichloro-2-methyl-4-quinolone ring system.
Once the 5,8-dichloro-2-methyl-4-quinolone is obtained, it can be converted to the key intermediate, 4,5,8-trichloro-2-methylquinoline. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The final step in this synthetic sequence is the regioselective amination of 4,5,8-trichloro-2-methylquinoline. The chlorine atom at the 4-position of the quinoline ring is significantly more activated towards nucleophilic attack than those on the benzene (B151609) ring due to the electron-withdrawing effect of the ring nitrogen. Therefore, reacting 4,5,8-trichloro-2-methylquinoline with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine followed by deprotection, will preferentially displace the C4-chloro group to yield this compound.
Strategies for Structural Modification and Derivatization of the this compound Scaffold
The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the generation of a library of related compounds.
Halogenation and Dehalogenation Methodologies
Further halogenation of this compound can be directed to the remaining unsubstituted positions on the benzene ring, although the presence of the activating amino group and the deactivating chloro groups will influence the regioselectivity. Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could be employed. The conditions would need to be carefully controlled to avoid reaction at the amino group.
Conversely, selective dehalogenation could potentially be achieved using methods such as catalytic hydrogenation with a palladium catalyst, although this might also affect other functional groups in the molecule.
Amine Functionalization and Alkylation Reactions
The primary amino group at the 4-position is a key site for derivatization. It can readily undergo a variety of reactions typical of primary aromatic amines.
N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. This can be achieved by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another common method for introducing alkyl groups.
N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5,8-dichloro-2-methylquinolin-4-yl)acetamide.
These derivatization strategies allow for the systematic modification of the physicochemical properties of the this compound core structure.
Introduction of Diverse Substituents on the Quinoline Ring System
The functionalization of the quinoline ring is a cornerstone of synthetic chemistry, enabling the creation of a vast array of derivatives with tailored properties. The reactivity of the quinoline system, particularly when activated by specific functional groups, allows for the regioselective introduction of diverse substituents. A predominant strategy for modifying the quinoline core involves the nucleophilic aromatic substitution (SNAr) reaction, especially at the C4 position. This approach typically utilizes 4-chloroquinoline derivatives as versatile precursors, where the chlorine atom serves as an effective leaving group for the introduction of various nucleophiles.
The C4 position of the quinoline ring is highly susceptible to nucleophilic attack, a characteristic that is exploited in the synthesis of numerous 4-aminoquinoline compounds. nih.govcdnsciencepub.com The reaction of 4,7-dichloroquinolines with a range of nucleophiles, including primary and secondary alkylamines, anilines, and amino-N-heteroarenes, has been successfully demonstrated under microwave irradiation, often resulting in good to excellent yields (80%-95%). nih.gov The choice of solvent and the requirement for a base can depend on the nature of the amine nucleophile used. nih.gov
Substitution with Amine and Amino Alcohol Nucleophiles
A common and effective method for introducing functionalized side chains onto the quinoline scaffold is the reaction of 4-chloroquinolines with various amines and amino alcohols. This strategy is central to the synthesis of analogues of bioactive molecules. cdnsciencepub.com
For instance, a series of 4-aminoquinoline derivatives has been synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono- or dialkyl amines. nih.gov The reaction of 4,7-dichloroquinoline (B193633) with an excess of ethane-1,2-diamine is conducted by heating the mixture, initially to 80°C and then to 130°C, to yield N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine. nih.gov Similarly, N,N-dimethyl-alkyl-diamine derivatives can be prepared by heating the appropriate 7-substituted-4-chloro-quinoline with N,N-dimethyl-ethane-1,2-diamine at 120–130°C. nih.gov
The use of amino alcohols as nucleophiles introduces hydroxyl functionalities, which can be valuable for further chemical modifications or for their intrinsic properties. The synthesis of 4-(ethanolamino)-7-chloroquinolines has been achieved through thermal reactions of 4,7-dichloroquinolines with neat 2-aminoethanol at elevated temperatures (e.g., 170°C). scholaris.ca While this method is effective, the isolation of products can sometimes result in modest yields (9-40%). scholaris.ca The reaction conditions are compatible with electron-donating substituents like amino and dimethylamino groups on the quinoline ring, whereas functionalities like ketones and nitro groups may not be tolerated. cdnsciencepub.comscholaris.ca
The table below summarizes examples of nucleophilic substitution reactions at the C4 position of substituted chloroquinolines.
Table 1: Nucleophilic Aromatic Substitution at the C4-Position of Chloroquinolines
| Precursor | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80°C then 130°C for 7h | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |
| 7-Substituted-4-chloro-quinoline | N,N-Dimethyl-ethane-1,2-diamine | Neat, 120-130°C for 6-8h | N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |
| 4,7-Dichloro-8-aminoquinoline | 2-Aminoethanol | Neat, 170°C | 4-(Ethanolamino)-7-chloro-8-aminoquinoline | scholaris.ca |
Functionalization at Other Positions
While the C4 position is a primary site for nucleophilic substitution, other positions on the quinoline ring can also be functionalized to introduce structural diversity. A multi-step synthesis starting from 4,7-dichloroquinoline demonstrates a sequence of reactions to introduce substituents at both the C2 and C4 positions. mdpi.comresearchgate.net This process involves an initial N-oxidation of the quinoline, followed by the introduction of a benzamide (B126) group at the C2 position. The final step is a regioselective SNAr at the C4 position, displacing the chlorine atom with morpholine (B109124) in the presence of potassium carbonate and refluxing DMF. mdpi.comresearchgate.net This sequential functionalization highlights the possibility of creating complex, multi-substituted quinoline derivatives by leveraging the differential reactivity of various positions on the ring system.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,7-Dichloroquinoline |
| N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine |
| 7-Substituted-4-chloro-quinoline |
| N,N-Dimethyl-ethane-1,2-diamine |
| N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine |
| 4,7-Dichloro-8-aminoquinoline |
| 2-Aminoethanol |
| 4-(Ethanolamino)-7-chloro-8-aminoquinoline |
| N-(7-chloro-4-chloroquinolin-2-yl)benzamide |
| Morpholine |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |
| Potassium Carbonate |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Amino 5,8 Dichloro 2 Methylquinoline Analogues
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological activity of quinoline-based compounds is intricately linked to the nature, position, and electronic properties of substituents on the core heterocyclic structure. For 4-aminoquinoline (B48711) analogues, these modifications can dramatically alter physicochemical properties such as lipophilicity, basicity (pKa), and molecular geometry, which in turn govern the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its ability to interact with biological targets.
The presence of halogen and methyl groups on the quinoline (B57606) ring is a critical determinant of biological efficacy. Halogens, such as the chlorine atoms at the 5- and 8-positions of 4-Amino-5,8-dichloro-2-methylquinoline, are strongly electron-withdrawing groups. This property can significantly lower the basicity (pKa) of the quinoline ring nitrogen. nih.gov This modulation of pKa is crucial for the activity of many 4-aminoquinolines, particularly in antimalarial contexts, where the compound needs to accumulate in the acidic food vacuole of the parasite. nih.govnih.gov The introduction of chlorine atoms can also enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. researchgate.net Furthermore, halogen substitution can influence the compound's metabolic stability and its binding affinity to target proteins.
The methyl group at the 2-position also plays a role in modulating activity. While not as electronically influential as halogens, alkyl groups can affect the molecule's steric profile and lipophilicity. In some series of quinoline derivatives, the introduction of a methyl group at specific positions has been shown to enhance anticancer activity compared to unsubstituted analogues. biointerfaceresearch.com The steric bulk of the methyl group can influence the orientation of the molecule within a binding pocket, potentially leading to more favorable interactions or, conversely, creating steric hindrance.
The 4-amino group is a cornerstone of bioactivity for a vast range of quinoline derivatives, serving as a key pharmacophoric feature. nih.govwikipedia.org This group is essential for the potent antimalarial activity of drugs like chloroquine (B1663885), as it is involved in crucial molecular interactions. nih.govyoutube.com The nitrogen atom of the 4-amino group, often with an attached alkyl side chain, is critical for forming hydrogen bonds and for the molecule's acid-base properties, which are vital for drug accumulation in target organelles. nih.gov
Structure-activity relationship studies consistently demonstrate that the presence of the 4-amino group, particularly when attached to a basic amino side chain, is essential for strong antiplasmodial activity. nih.gov While the quinoline nucleus itself is responsible for interacting with biological targets like heme, the 4-amino side chain is often required for cellular uptake and accumulation. nih.govresearchgate.net Modifications to this amino group and its side chain are a common strategy for developing new derivatives with improved efficacy or altered resistance profiles. ijprajournal.com
The 5- and 8-positions of the quinoline ring are particularly sensitive to substitution, and modifications at these sites can have a profound impact on molecular interactions and biological activity. Electrophilic substitution on the quinoline ring preferentially occurs at these positions. quora.comstackexchange.comreddit.com This inherent reactivity highlights the electronic importance of these locations on the benzene (B151609) portion of the quinoline scaffold.
Computational Approaches in SAR and QSAR Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. dergipark.org.tr These in silico methods are crucial in modern drug design for predicting the activity of novel compounds and optimizing lead structures, thereby reducing the time and cost associated with drug development. nih.govnih.gov
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. nih.gov In QSAR studies of quinoline analogues, a wide array of descriptors are calculated to build mathematical models that can predict biological activity. jetir.org The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. nih.gov
Key molecular descriptors and their relevance include:
Dipole Moment : This descriptor measures the polarity of a molecule. Variations in the dipole moment can affect a compound's solubility, membrane permeability, and its ability to engage in dipole-dipole interactions with a biological target.
Frontier Molecular Orbital Energies (HOMO and LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important electronic descriptors. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. dergipark.org.tr
Molecular Volume : This descriptor provides information about the size of the molecule. It is a steric parameter that can be correlated with how well a compound fits into the binding site of a receptor. dergipark.org.tr
Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecule's ability to participate in non-covalent van der Waals interactions, which are often crucial for drug-receptor binding. dergipark.org.tr
The table below summarizes common molecular descriptors used in QSAR studies of quinoline derivatives.
| Descriptor Category | Example Descriptors | Information Provided | Potential Impact on Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity, Electron Affinity | Distribution of charge, reactivity, ability to participate in redox reactions | Influences drug-receptor binding, metabolic stability, and reaction mechanisms. dergipark.org.trnih.gov |
| Steric/Topological | Molecular Volume, Molar Refractivity, Connectivity Indices | Size, shape, and branching of the molecule | Determines the fit of the molecule into a binding site (steric hindrance/complementarity). jetir.org |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Lipophilicity and solubility | Affects membrane permeability, absorption, distribution, and binding to hydrophobic pockets. allsubjectjournal.com |
| Thermodynamic | Entropy, Heat Capacity | Energy and stability of the molecule | Can relate to the stability of the drug-receptor complex. dergipark.org.tr |
Once molecular descriptors are calculated for a series of compounds, various statistical and machine learning techniques are employed to build a QSAR model that links these descriptors to biological activity. jetir.org The goal is to create a statistically robust equation that not only explains the activity of the compounds in the training set but can also accurately predict the activity of new, untested molecules. allsubjectjournal.comnih.gov
Common modeling techniques include:
Multiple Linear Regression (MLR) : This is a standard statistical method used to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). jetir.orgnih.gov
Partial Least Squares (PLS) : A technique similar to MLR, PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. allsubjectjournal.com
Machine Learning Methods : More advanced methods such as Artificial Neural Networks (ANN), k-Nearest Neighbors (kNN), and Decision Trees are increasingly used. These non-linear methods can often capture more complex structure-activity relationships. nih.govresearchgate.net
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D representations of molecules to derive steric and electrostatic field descriptors, providing a more detailed view of the structural requirements for activity. nih.govucm.es
The predictive capacity of a QSAR model is evaluated through rigorous internal and external validation procedures to ensure its reliability. ucm.esresearchgate.net A well-validated QSAR model serves as a valuable tool for designing new quinoline derivatives with potentially enhanced biological efficacy. nih.gov
The table below provides an overview of common QSAR modeling techniques.
| Modeling Technique | Description | Key Features |
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable. | Simple to interpret, provides a clear mathematical equation. jetir.org |
| Partial Least Squares (PLS) | A regression method that can handle a large number of correlated descriptors. | Reduces the dimensionality of the data, robust against multicollinearity. allsubjectjournal.com |
| Artificial Neural Networks (ANN) | A machine learning approach modeled on the human brain, capable of modeling complex non-linear relationships. | Can capture highly complex patterns in data that linear methods cannot. researchgate.net |
| CoMFA / CoMSIA | 3D-QSAR methods that generate descriptors based on the steric and electrostatic fields surrounding the molecules. | Provides intuitive 3D contour maps that guide structural modifications. nih.govucm.es |
Mechanistic Elucidation of 4 Amino 5,8 Dichloro 2 Methylquinoline S Biological Actions
Identification and Characterization of Molecular Targets
The specific molecular targets of 4-Amino-5,8-dichloro-2-methylquinoline are not extensively documented in publicly available research. However, based on the known mechanisms of structurally related quinoline (B57606) analogues, several key molecular interactions can be inferred.
Hemozoin Formation Related Enzymes: A primary and well-established target of 4-aminoquinolines is the detoxification pathway of heme in various organisms, particularly the malaria parasite Plasmodium falciparum. These compounds are known to interfere with the formation of hemozoin, a crystalline form of heme that renders it non-toxic to the parasite. The proposed mechanism involves the quinoline ring intercalating with heme molecules, thereby preventing their polymerization into hemozoin crystals. This leads to an accumulation of toxic free heme, which generates oxidative stress and ultimately leads to parasite death. taylorandfrancis.comnih.gov It is highly probable that this compound shares this mechanism of action due to its core 4-aminoquinoline (B48711) structure.
CD38: While direct inhibition of the ectoenzyme CD38 by this compound has not been reported, other quinoline derivatives have been identified as inhibitors of this enzyme. For instance, 4-amino-8-quinoline carboxamides have been discovered as potent inhibitors of human CD38. nih.govnih.gov This suggests that the quinoline scaffold can be adapted to target CD38, although the specific structural requirements for such activity in relation to this compound remain to be elucidated.
HDAC2: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. Certain quinoline-based compounds have been investigated as HDAC inhibitors. However, there is currently no specific data linking this compound to the inhibition of HDAC2. The development of HDAC inhibitors is an active area of research, and the quinoline scaffold is considered a viable starting point for designing such molecules.
The interaction of 4-aminoquinolines with specific receptors is a key aspect of their biological activity. Molecular docking studies of various 4-aminoquinoline derivatives have been performed to understand their binding modes with target molecules like heme. nih.govplos.org These studies reveal that the quinoline ring often engages in π-π stacking interactions with the porphyrin ring of heme. The amino side chain can also form important hydrogen bonds that stabilize the complex. While specific ligand-receptor binding studies for this compound are not available, computational modeling could provide valuable insights into its potential binding partners and recognition processes.
Investigation of Cellular and Subcellular Mechanisms
The biological effects of this compound at the cellular and subcellular levels can be inferred from the known activities of related compounds.
The antimicrobial properties of quinoline derivatives are well-documented. derpharmachemica.comnih.govmdpi.com Beyond the antimalarial activity stemming from hemozoin inhibition, certain 4-aminoquinolines have demonstrated antibacterial effects. The precise mechanisms can vary, but may include the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. The lipophilic nature of the quinoline ring, enhanced by the dichloro substitutions in this compound, could facilitate its insertion into the lipid bilayer of bacterial membranes.
| Class of Organism | Potential Mechanism of Action | Key Molecular Target |
|---|---|---|
| Plasmodium species | Inhibition of heme detoxification | Hemozoin formation pathway |
| Bacteria | Disruption of cell membrane integrity | Bacterial cell membrane |
Recent studies on 4-aminoquinolines have suggested that their therapeutic effects may not be solely due to direct antimicrobial activity but also involve modulation of the host's immune response. In the context of infections like leishmaniasis, 4-aminoquinolines have been shown to have an immunomodulatory effect on host cells. nih.gov This could involve altering cytokine production or other signaling pathways within the host to create an environment less favorable for pathogen survival. The potential for this compound to modulate host-pathogen interactions is an area that warrants further investigation.
In addition to specific enzyme inhibition, 4-aminoquinolines have been shown to interact with other crucial biological macromolecules, most notably DNA. nih.govacs.org The planar quinoline ring is capable of intercalating between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. Some quinoline-based compounds are known to intercalate into DNA via the minor groove. nih.gov This interaction can induce a conformational change in the DNA, which may affect the binding of DNA-processing enzymes. nih.gov This DNA-binding activity could contribute to the broad-spectrum biological activities observed for this class of compounds.
| Macromolecule | Type of Interaction | Potential Consequence |
|---|---|---|
| Heme | π-π stacking | Inhibition of hemozoin formation |
| DNA | Intercalation | Inhibition of replication and transcription |
In Vitro Biological Evaluation and Pharmacological Profiling of 4 Amino 5,8 Dichloro 2 Methylquinoline and Its Structural Analogues
Antimicrobial Spectrum and Efficacy Against Diverse Pathogens
Quinoline (B57606) derivatives have been extensively studied for their broad antimicrobial properties. researchgate.netresearchgate.net The core structure, a fusion of benzene (B151609) and pyridine (B92270) rings, allows for diverse chemical modifications that yield compounds active against a wide range of pathogens. arabjchem.org
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. epidermidis, E. faecalis)
Structural analogues of 4-Amino-5,8-dichloro-2-methylquinoline, particularly aminated quinolinequinones, have demonstrated notable antibacterial activity, especially against Gram-positive bacteria. In one study, a series of aminated quinolinequinones (AQQs) were synthesized and evaluated. Two compounds, AQQ8 and AQQ9, were particularly active against Staphylococcus aureus (ATCC 29213) with Minimum Inhibitory Concentration (MIC) values of 4.88 and 2.44 μg/mL, respectively. acs.org These values were significantly more potent than the broad-spectrum antibiotic ciprofloxacin. acs.org Furthermore, compounds AQQ6 and AQQ9 were active against Enterococcus faecalis (ATCC 29212) with a MIC value of 78.12 μg/mL. acs.org
Another class of analogues, 5-amino-4-quinolones, has been identified as having exceptionally potent activity against Gram-positive bacteria, with MICs as low as ≤0.06 μg/mL against numerous clinical isolates. nih.gov These compounds are believed to act by selectively disrupting bacterial membranes. nih.gov Research on other 8-hydroxyquinoline (B1678124) derivatives also showed more pronounced activity against Gram-positive bacteria compared to Gram-negative strains, a difference often attributed to the outer membrane of Gram-negative bacteria acting as a barrier. scienceopen.com For instance, a novel 8-chloroquinolone derivative demonstrated potent activity against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Class | Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Aminated Quinolinequinone | AQQ9 | S. aureus | 2.44 | acs.org |
| Aminated Quinolinequinone | AQQ8 | S. aureus | 4.88 | acs.org |
| Aminated Quinolinequinone | AQQ6 | E. faecalis | 78.12 | acs.org |
| Aminated Quinolinequinone | AQQ9 | E. faecalis | 78.12 | acs.org |
| 5-Amino-4-quinolone | Compound 111 | Gram-positive isolates | ≤0.06 | nih.gov |
Antifungal and Antiparasitic Efficacy
The 8-aminoquinoline (B160924) scaffold is a cornerstone in the development of antiparasitic agents. nih.govnih.gov These compounds are recognized for their broad utility and excellent efficacy against various parasites. nih.govnih.gov For example, a racemic 8-aminoquinoline derivative, NPC1161C, was found to be highly effective in animal models of malaria (Plasmodium berghei), Pneumocystis carinii pneumonia, and Leishmania donovani infection. nih.gov Subsequent separation of its enantiomers revealed that the (-)-enantiomer was severalfold more active than the (+)-enantiomer across all models, suggesting that the stereochemistry of the side chain is a critical determinant of antiparasitic efficacy. nih.gov While the broader quinoline class has shown antifungal activity, specific studies focusing on the antifungal properties of this compound analogues are less common in the reviewed literature. researchgate.netresearchgate.net
Antiviral Activity and Latency Reversal Investigations (e.g., HIV-1)
The "shock and kill" strategy for eradicating HIV-1 reservoirs relies on latency-reversing agents (LRAs) to reactivate the virus from its dormant state, making infected cells visible to the immune system. nih.govnih.gov Recent research has identified quinoline derivatives as potential LRA candidates. In a screening of a small-molecule chemical library, 4-phenylquinoline-8-amine (PQA) was identified as a novel LRA. nih.govresearchgate.net
PQA was shown to induce efficient HIV-1 reactivation in latently infected monocytic model cells, particularly when used in combination with PKC agonists like Prostratin. nih.govresearchgate.net This effect was also observed in primary HIV-1 reservoir cells. nih.gov Uniquely, PQA not only reactivated the virus but also induced apoptosis (programmed cell death) in the latently infected cells. nih.govresearchgate.net RNA sequencing analysis suggested that PQA functions through different mechanisms than PKC agonists, involving oxidative stress-inducible genes, highlighting its potential as a lead compound for developing new therapies to eliminate HIV-1 reservoirs. nih.govresearchgate.net
Antiproliferative and Cytotoxic Activity in Cell-Based Assays (e.g., for quinolinequinones)
Quinolinequinones, which are structural analogues, have been the subject of numerous investigations for their anticancer properties. mdpi.com A study involving aminated quinolinequinones (AQQs) screened against the NCI-60 panel of human tumor cell lines led to the detailed investigation of two compounds, AQQ6 and AQQ9. mdpi.com AQQ6 was found to be particularly cytotoxic against the DU-145 prostate cancer cell line. mdpi.comsciforum.net Further investigation revealed that AQQ6's antiproliferative effects are mediated through the induction of G0/G1 cell cycle arrest and the promotion of both apoptotic and necrotic cell death in a dose-dependent manner. mdpi.comsciforum.net
Another study on a different series of aminated quinolinequinones found that compound AQQ7 significantly inhibited the proliferation of all tested leukemia cell lines and some breast cancer cell lines. researchgate.net AQQ7 showed high cytotoxicity against MCF7 breast cancer cells, inducing apoptosis without causing cell cycle arrest or oxidative stress. researchgate.net Similarly, phenylaminoisoquinolinequinones, another related class, demonstrated a remarkable increase in antiproliferative activity against gastric, lung, and skin cancer cell lines compared to their precursors, with some derivatives showing submicromolar IC50 values. nih.gov
| Compound Class | Compound | Cancer Cell Line | Activity Type | Finding | Reference |
|---|---|---|---|---|---|
| Aminated Quinolinequinone | AQQ6 | DU-145 (Prostate) | Cytotoxicity | Induces G0/G1 cell cycle arrest, apoptosis, and necrosis | mdpi.comsciforum.net |
| Aminated Quinolinequinone | AQQ7 | MCF7 (Breast) | Cytotoxicity | Induces apoptosis | researchgate.net |
| Phenylaminoisoquinolinequinone | Compound 4b | AGS (Gastric) | Antiproliferative | IC50 = 0.54 μM | nih.gov |
| Phenylaminoisoquinolinequinone | Compound 4b | SK-MES-1 (Lung) | Antiproliferative | IC50 = 0.76 μM | nih.gov |
| Phenylaminoisoquinolinequinone | Compound 4b | SK-MEL-2 (Skin) | Antiproliferative | IC50 = 0.94 μM | nih.gov |
Other Emerging Biological Activities of Quinoline Derivatives
The versatile quinoline scaffold has been explored for a multitude of other therapeutic applications.
Antimalarial: Quinoline derivatives are among the most important classes of antimalarial drugs, with compounds like chloroquine (B1663885) and primaquine (B1584692) having been mainstays of treatment for decades. researchgate.netnih.gov Ongoing research focuses on synthesizing novel quinoline hybrids and derivatives to combat the growing resistance of malaria parasites to existing drugs. nih.govmdpi.commdpi.com These new agents often show excellent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govmdpi.com
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair and a significant target in cancer therapy. nih.gov Bioisosteric replacement of the core structures of known PARP-1 inhibitors with quinoxaline (B1680401) or quinazolinone scaffolds has yielded potent new inhibitors. nih.govrsc.org For example, a quinoxaline derivative (compound 8a) showed an IC50 value of 2.31 nM against PARP-1, which is more potent than the reference drug Olaparib (IC50 of 4.40 nM). nih.govnih.gov
Zinc Sensing: Quinoline derivatives are widely used as fluorescent chemosensors for detecting metal ions, particularly zinc (Zn2+). nanobioletters.comrsc.org These compounds often exhibit weak fluorescence on their own but form highly fluorescent complexes upon binding with zinc ions, enabling the detection and quantification of Zn2+ in biological and environmental samples. nanobioletters.commdpi.com This application is crucial for studying the role of zinc in neurodegenerative diseases like Alzheimer's. nih.gov
Anti-prion: Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of an abnormal prion protein (PrPres). nih.gov Screening of various quinoline derivatives has identified compounds that effectively inhibit the formation of PrPres in scrapie-infected neuroblastoma cells. nih.govacs.org Some derivatives showed anti-prion activity in the nanomolar range, with the most active compound having a half-effective concentration (EC50) of 50 nM. nih.govacs.org Interestingly, the structure-activity relationships for anti-prion effects were found to be similar to those for antimalarial activity, suggesting overlapping molecular targets. acs.orgnih.gov
| Activity | Compound Class | Key Finding | Value | Reference |
|---|---|---|---|---|
| Antimalarial | Quinoline Dihydropyrimidine | Excellent activity against P. falciparum | IC50 = 0.014-5.87 µg/mL | nih.gov |
| PARP-1 Inhibition | Quinoxaline Derivative (8a) | Potent inhibition of PARP-1 enzyme | IC50 = 2.31 nM | nih.govnih.gov |
| Zinc Sensing | Quinoline Derivative (Receptor 1) | Selective fluorescence enhancement with Zn2+ | 317-fold increase | rsc.org |
| Anti-prion | Quinoline Derivative (Compound 42) | Potent inhibition of PrPres formation | EC50 = 50 nM | nih.govacs.org |
Future Research Perspectives and Potential Therapeutic Development of 4 Amino 5,8 Dichloro 2 Methylquinoline Based Compounds
Rational Design and Synthesis of Optimized Analogues for Enhanced Bioactivity
The rational design of new analogues of 4-Amino-5,8-dichloro-2-methylquinoline is a key step in enhancing its therapeutic potential. This process leverages computational tools and a deep understanding of structure-activity relationships (SARs) to predict how modifications to the molecule will affect its bioactivity.
Computational Design Strategies:
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method is used to analyze the relationship between the three-dimensional properties of a series of molecules and their biological activity. mdpi.com By building predictive 3D-QSAR models, researchers can identify which structural features are crucial for enhancing the desired effects, such as anti-cancer properties. mdpi.com For instance, analyzing the steric and electrostatic fields of a set of quinoline (B57606) derivatives can reveal regions where bulky or electron-donating groups would be beneficial. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It is a crucial tool in computer-assisted drug design for predicting binding affinity and understanding the interaction mode of potential drugs. mdpi.com By docking newly designed quinoline analogues into the active site of a target protein, such as a specific kinase, researchers can prioritize the synthesis of compounds with the highest predicted binding scores. mdpi.comnih.gov
Synthetic Optimization: The synthesis of optimized analogues involves modifying the core structure of this compound. Synthetic strategies often focus on introducing diverse substituents at various positions of the quinoline ring to improve efficacy and pharmacokinetic properties. For example, novel 2-substituted-4-amino-6-halogenquinolines have been synthesized and evaluated for their antiproliferative activity. nih.gov Efficient conditions for creating 2-arylvinylquinolines have been developed using zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF), leading to high yields. nih.gov The synthesis of various 2- and 8-substituted 4-amino-7-chloroquinolines has also been demonstrated, showcasing the chemical tractability of the quinoline core for creating diverse analogues. scholaris.ca
Exploration of Novel Therapeutic Indications and Biological Pathways
While the 4-aminoquinoline (B48711) scaffold is historically known for its antimalarial properties, its derivatives are being explored for a wide range of diseases. nih.govmdpi.com
Potential Therapeutic Areas:
Oncology: Quinoline derivatives have shown significant potential as anticancer agents. mdpi.com Many analogues exhibit potent antiproliferative activity against various human cancer cell lines, including lung (H-460), colon (HT-29), and liver (HepG2). nih.gov The well-known 4-aminoquinoline, Chloroquine (B1663885), has gained attention for its antiproliferative effects on different cancer cells. nih.gov
Infectious Diseases: Beyond malaria, quinoline-based compounds are being investigated for other infectious agents. Structure-based virtual screening of quinoline libraries has been employed to identify potential inhibitors of viral targets, such as those involved in SARS-CoV-2 viral entry and replication. nih.gov
Neurodegenerative Diseases: Some quinoline-based structures have been developed as metal chelators to target the dysregulation of metal ions, such as copper, which is implicated in Alzheimer's disease. acs.org
Biological Pathways and Molecular Targets: The diverse therapeutic potential of quinoline derivatives stems from their ability to interact with multiple biological pathways.
Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Targets include:
Cyclin-Dependent Kinases (CDKs): Analogues have been rationally designed as potent inhibitors of CDKs, with some compounds showing inhibitory concentrations in the low nanomolar range. nih.gov
AKT Pathway: This pathway is frequently deregulated in human cancers. Molecular docking studies have suggested that quinazolinone derivatives (a related scaffold) could be effective drug candidates through their potential inhibition of the AKT1 protein. nih.gov
Serine/Threonine Protein Kinases: Computational studies have identified these kinases as potential targets for newly designed quinoline compounds aimed at cancer therapy. mdpi.com
Table 2: Potential Therapeutic Indications and Associated Biological Targets
| Therapeutic Indication | Potential Biological Target/Pathway | Reference Compound Class |
|---|---|---|
| Cancer | Cyclin-Dependent Kinase 2 (CDK2) | 2-anilino-4-(thiazol-5-yl)pyrimidines and related quinazolines nih.gov |
| Cancer | AKT1 Protein | Quinazolinone derivatives nih.gov |
| Cancer | Serine/Threonine Protein Kinases | Quinoline derivatives mdpi.com |
| Malaria | Heme detoxification pathway | 4-aminoquinolines (e.g., Chloroquine) mdpi.com |
| Viral Infections (e.g., SARS-CoV-2) | Main Protease (Mpro), Papain-like protease (PLpro) | Quinoline-based drugs nih.gov |
| Alzheimer's Disease | Copper (Cu-Aβ complex) | Mono(8-amino)quinoline-based chelators acs.org |
Hybrid Compound Strategies and Combination Approaches
To enhance efficacy, overcome resistance, and broaden the spectrum of activity, researchers are exploring strategies that combine the 4-aminoquinoline scaffold with other chemical entities or drugs.
Hybrid Compounds: This strategy involves covalently linking the 4-aminoquinoline core to another pharmacophore to create a single molecule with dual or synergistic activity. For example, the development of tetradentate chelators based on a mono(8-amino)quinoline structure was designed to efficiently extract copper from the Cu-Aβ complex implicated in Alzheimer's disease. acs.org This approach combines the quinoline scaffold with a metal-chelating function.
Combination Therapies: This involves co-administering a 4-aminoquinoline derivative with another therapeutic agent. This approach is standard in the treatment of complex diseases like malaria and cancer.
Antimalarial Combinations: Artemisinin-based combination therapies (ACTs) are a cornerstone of malaria treatment. mdpi.com An alternative or complementary strategy is to supplement treatment with gametocytocidal compounds like the 8-aminoquinoline (B160924) primaquine (B1584692) to block transmission of the parasite. plos.org Clinical trials have evaluated the efficacy of combining ACTs with 8-aminoquinolines. plos.org
Oncology Combinations: In cancer therapy, combining targeted agents with different mechanisms of action is a common strategy to improve outcomes and prevent the development of resistance. A novel 4-aminoquinoline derivative could be paired with existing chemotherapeutics or other targeted drugs.
Development of Advanced In Vitro Screening and Assay Methodologies
The discovery and optimization of novel this compound analogues rely on a robust pipeline of screening and assay methodologies to efficiently evaluate their biological activity.
In Silico Screening:
Virtual Screening: This computational approach allows for the rapid screening of large libraries of virtual compounds against a specific biological target. nih.gov By using docking programs, researchers can identify promising candidates for synthesis and further testing, which significantly reduces the time and cost of initial drug discovery. mdpi.comnih.gov
In Vitro Biological Assays:
Cytotoxicity Assays: The most common primary screening methods for new anticancer agents involve testing them against a panel of cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines. nih.gov
Enzyme Inhibition Assays: To confirm the mechanism of action, specific assays are used to measure the inhibition of target enzymes, such as kinases. For CDK inhibitors, assays are performed to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov
Specialized Assays: Depending on the therapeutic target, more specialized assays may be employed. For instance, the chick embryo chorioallantoic membrane (CAM) assay has been used to evaluate the antiangiogenesis activity of certain 4-aminoquinoline derivatives. nih.gov
Table 3: Advanced Screening and Assay Methodologies
| Methodology | Purpose | Example Application for Quinoline Derivatives |
|---|---|---|
| Virtual Screening / Molecular Docking | In silico prediction of binding affinity to a biological target. | Screening a library of quinoline drugs against SARS-CoV-2 proteases. nih.gov |
| MTT Assay | In vitro measurement of cellular viability and cytotoxicity. | Determining the cytotoxic effects of novel quinazolinone derivatives on HepG2, MCF-7, and Caco-2 cancer cell lines. nih.gov |
| Kinase Inhibition Assay | In vitro quantification of a compound's ability to inhibit a specific kinase. | Measuring the IC50 of a thiazolo[4,5-h]quinazolin-8-amine derivative against CDK2. nih.gov |
| CAM Assay | In vivo (ex ovo) assessment of antiangiogenic activity. | Evaluating the antiangiogenesis activity of a 2-aryl-4-aminoquinoline compound. nih.gov |
| Molecular Quantification of Gametocytes | Sensitive detection of malaria parasites to assess transmission-blocking activity. | Using molecular methods to quantify gametocyte density in patients treated with 8-aminoquinolines. plos.org |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-5,8-dichloro-2-methylquinoline, and how do reaction conditions influence yield?
The synthesis of chloro-methylquinoline derivatives typically involves classical protocols like the Gould–Jacob or Skraup reactions, as well as transition metal-catalyzed cross-coupling . For example, dichloro-substituted quinolines can be synthesized via chlorination of hydroxy precursors using sodium chlorate in concentrated HCl, though yields may vary (e.g., 12% reported for a related dichloro-methylquinolinequinone) . Optimizing reaction parameters, such as temperature (e.g., 60–80°C for chlorination) and catalyst choice (e.g., PdCl₂(PPh₃)₂ for coupling reactions), is critical to improving yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., aromatic protons and chlorine/methyl group integration) .
- Infrared (IR) Spectroscopy : For identifying functional groups like amino (–NH₂) and C–Cl bonds .
- X-ray Crystallography : To resolve crystal packing and steric effects, especially for derivatives with bulky substituents .
- Computational Methods : Density Functional Theory (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to guide reactivity studies .
Q. What are the stability considerations for storing and handling this compound?
The compound should be stored in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Chlorinated quinolines are sensitive to moisture and light, which can lead to dehalogenation or oxidation. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from differences in assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Repeating assays with standardized protocols (e.g., fixed cell lines, consistent concentrations).
- HPLC-Purity Analysis : Ensure compounds meet >95% purity thresholds to exclude confounding effects from byproducts .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors to activity .
Q. What methodologies are effective for studying the reaction mechanisms of this compound in cross-coupling reactions?
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., oxidative addition vs. transmetalation in Pd-catalyzed reactions) .
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in metal-free synthetic pathways .
- In Situ Spectroscopy : Monitor reaction progress using IR or Raman to capture transient species .
Q. How can computational tools enhance the design of this compound-based inhibitors for enzymatic targets?
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., kinase or protease active sites).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Flow Chemistry : Improve heat and mass transfer for exothermic chlorination steps .
- Byproduct Recycling : Optimize solvent systems (e.g., DMF/water mixtures) to recover unreacted starting materials .
- Green Chemistry Principles : Replace toxic chlorinating agents (e.g., Cl₂ gas) with safer alternatives like NaClO under catalytic conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
